- Process for preparing 7-aminocephalosporanic acid without chloroalkane byproducts, Czechoslovakia, , ,

Cas no 957-68-6 (7-Aminocephalosporanic acid)

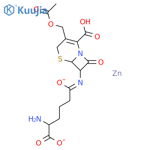

7-Aminocephalosporanic acid(7-ACA)는 세팔로스포린 항생제 합성의 핵심 중간체입니다. β-락탐고리 구조를 기반으로 한 이 화합물은 다양한 세팔로스포린 유도체의 제조에 필수적인 출발 물질로 사용됩니다. 7-ACA의 주요 장점은 높은 화학적 반응성과 안정성으로, 이를 통해 광범위한 작용 스펙트럼을 가진 새로운 항생제 개발이 가능합니다. 특히 효소적 또는 화학적 방법으로 cephalosporin C로부터 고순도로 추출 가능하며, 정밀한 구조 변형을 통해 내성 균주에 효과적인 항생물질 설계가 용이합니다. 의약품 합성 분야에서 7-ACA는 세팔로스포린 계열 항생제 생산의 표준 중간체로 인정받고 있습니다.

7-Aminocephalosporanic acid structure

상품 이름:7-Aminocephalosporanic acid

7-Aminocephalosporanic acid 화학적 및 물리적 성질

이름 및 식별자

-

- 7-Aminocephalosporanic acid

- (6r,7s)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- 3-acetoxymethylen-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- 3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- (6R,TRANS)-3-[(ACETYLOXY)METHYL]-7-AMINO-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]-OCT-2-CARBOXYLID ACID

- 7-Amino

- 5-Thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid, 3-(acetyloxy)methyl-7-amino-8-oxo-, (6R,7R)-

- 7-AMINO CEPHALOSPORIC ACID

- 7-AMINOCEPHALOSPORANIC ACID (7-ACA)

- 7-ACA (7-AMINOCEPHALOSPORANIC ACID)

- 7-AMINOCEPHALOSPORIC ACID (7-ACA)

- 7-Amino-3-acetoxymethyl-3-cephem-4-carboxylic acid

- 7-Amino-3-acetoxymethyl-D3-cephem-4-carboxylic acid

- 7b-Amino-3-acetoxymethylcephemcarboxylic acid

- (6R,7R)-7-Amino-3-[(acetyloxy)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- (7R)-3-Acetyloxymethyl-7-aminocepham-3-ene-4-carboxylic acid

- 7-ACA

- 7-ACS

- 7-Aminocephalsporanic acid

- 7beta-aminocephalosporanic acid

- 7-Aminocephalosporinic acid

- (7R)-7-aminocephalosporanic acid

- (7R)-7-Aminocephalosporanate

- Cephalosporanic acid, 7-amino

- (6R,7R)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- 9XI67897RG

- (6R,7R)-3-[(acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- DSSTox_CID_25342

- DSSTox_RID_80810

- DSSTox_GSID_45342

- 3-ac

- (6R,7R)-3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (ACI)

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-amino-8-oxo-, (6R-trans)- (ZCI)

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-amino-3-(hydroxymethyl)-8-oxo-, acetate (ester) (8CI)

- 3-(Acetoxymethyl)-7-aminocephem-4-carboxylic acid

- 3-Acetoxymethyl-7-aminoceph-3-em-4-carboxylic acid

- 3-Acetoxymethyl-7β-aminoceph-3-em-4-carboxylic acid

- 7-Amino-3-acetoxymethyl-Δ3-cephem-4-carboxylic acid

- 7β-Amino-3-acetoxymethylcephemcarboxylic acid

- 7β-Aminocephalosporanic acid

- Silicon dioxide

- Cefazolin Sodium Imp. E (EP): (6R,7R)-3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

-

- MDL: MFCD00005177

- 인치: 1S/C10H12N2O5S/c1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16/h6,9H,2-3,11H2,1H3,(H,15,16)/t6-,9-/m1/s1

- InChIKey: HSHGZXNAXBPPDL-HZGVNTEJSA-N

- 미소: C(C1=C(COC(=O)C)CS[C@@H]2[C@@H](C(N12)=O)N)(=O)O

- BRN: 622638

계산된 속성

- 정밀분자량: 272.04700

- 동위원소 질량: 272.047

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 2

- 수소 결합 수용체 수량: 7

- 중원자 수량: 18

- 회전 가능한 화학 키 수량: 4

- 복잡도: 461

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 2

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 토폴로지 분자 극성 표면적: 135

- 소수점 매개변수 계산 참조값(XlogP): -4

실험적 성질

- 색과 성상: 결정체

- 밀도: 1.4667 (rough estimate)

- 융해점: >300 °C (lit.)

- 비등점: 560.6 °C at 760 mmHg

- 플래시 포인트: 292.9 °C

- 굴절률: 1.5650 (estimate)

- 안정성: Hygroscopic

- PSA: 135.23000

- LogP: -0.23120

- 광학 활성: [α]19/D +90°, c = 0.5 in KH2PO4/trace NaOH

- 비선광도: 94 º (c=0.5, KH2PO4, PH 7)

- 용해성: 미확정

- 머크: 434

7-Aminocephalosporanic acid 보안 정보

-

기호:

- 제시어:위험했어

- 신호어:Danger

- 피해 선언: H317,H334

- 경고성 성명: P261,P280,P342+P311

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 위험 범주 코드: 42/43

- 보안 지침: S22; S36/37; S24/25; S36; S26

-

위험물 표지:

- 저장 조건:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- 위험 용어:R42/43; R36/37/38; R20/21/22

7-Aminocephalosporanic acid 세관 데이터

- 세관 번호:2934996000

- 세관 데이터:

?? ?? ??:

2934996000개요:

2934996000.7-페닐아세틸아미드-3-염소메틸-4-헤모포자산대메틸벤질\7-아미노헤모포자산\7-아미노헤모포자산제거아세틸헤모포자산.부가가치세: 17.0%.?? ???:9.0%. ?? ??: 없습니다.최저 관세: 6.0%.????:20.0%

?? ??:

?? ??, ?? ??, 사용

요약:

2934996000. 부가가치세: 17.0%. 환급률: 9.0%.??? ??:6.0%. General tariff:20.0%

7-Aminocephalosporanic acid 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A183629-500g |

(6R,7R)-3-(Acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

957-68-6 | 98% | 500g |

$179.0 | 2025-02-19 | |

| Enamine | EN300-130700-0.05g |

(6R,7R)-3-[(acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

957-68-6 | 95% | 0.05g |

$19.0 | 2023-05-06 | |

| abcr | AB144051-10 g |

7-Aminocephalosporanic acid , 96%; . |

957-68-6 | 96% | 10 g |

€77.40 | 2023-07-20 | |

| Apollo Scientific | BIA4007-10g |

7-Aminocephalosporanic acid |

957-68-6 | 10g |

£55.00 | 2025-02-19 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A800132-5g |

7-Aminocephalosporanic acid |

957-68-6 | 97% | 5g |

¥66.00 | 2022-09-29 | |

| eNovation Chemicals LLC | D690438-500g |

7-Aminocephalosporanic Acid |

957-68-6 | 95% | 500g |

$195 | 2024-07-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017846-1g |

7-Aminocephalosporanic acid |

957-68-6 | 97% | 1g |

¥27 | 2024-07-19 | |

| Chemenu | CM256001-500g |

7-Aminocephalosporanic acid |

957-68-6 | 98% | 500g |

$252 | 2021-08-04 | |

| Chemenu | CM256001-1000g |

7-Aminocephalosporanic acid |

957-68-6 | 98% | 1000g |

$393 | 2024-07-18 | |

| BioAustralis | BIA-A2591-5 mg |

Aminocephalosporanic acid, 7- |

957-68-6 | >95% by HPLC | 5mg |

$697.00 | 2023-07-10 |

7-Aminocephalosporanic acid 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Chlorotrimethylsilane , Triethylamine , N,N-Dimethylaniline Solvents: Chloroform

1.2 Reagents: N,N-Dimethylaniline , Phosphorus pentachloride

1.3 Reagents: Methanol

1.4 Reagents: Water Solvents: Water

1.2 Reagents: N,N-Dimethylaniline , Phosphorus pentachloride

1.3 Reagents: Methanol

1.4 Reagents: Water Solvents: Water

참조

합성 방법 2

반응 조건

1.1 Reagents: Ammonium hydroxide Catalysts: Glutaryl-7-aminocephalosporanic acid acylase Solvents: Water ; 60 min, pH 8.0, 25 °C

참조

- Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid, Biotechnology and Bioengineering, 1995, 46(6), 510-13

합성 방법 3

반응 조건

1.1 Reagents: Oxygen Catalysts: D-Amino acid oxidase

참조

- Chemoenzymic one-pot synthesis of cefazolin from cephalosporin C in fully aqueous medium, involving three consecutive biotransformations catalyzed by D-amino acid oxidase, glutaryl acylase and penicillin G acylase, Tetrahedron Letters, 1997, 38(26), 4693-4696

합성 방법 4

합성 방법 5

반응 조건

1.1 Reagents: Dicyclohexylamine , Benzoylhydrazine Solvents: Dimethylformamide

참조

- Chemical acetylation of desacetyl-cephalosporins, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건

1.1 Reagents: Ammonia ; pH 9, 4 °C

참조

- Cloning and sequence of glutaryl cephalosporin amidase from Pseudomonas diminuta BS-203 and use of the amidase for the preparation of 7-aminocephalosporanic acid, World Intellectual Property Organization, , ,

합성 방법 7

합성 방법 8

합성 방법 9

반응 조건

1.1 Reagents: Sodium hydroxide Catalysts: Glutaryl-7-aminocephalosporanic acid acylase , LH-EP Solvents: Water ; 20 min, pH 8.5, 25 °C

참조

- One-pot enzymatic production of deacetyl-7-aminocephalosporanic acid from cephalosporin C via immobilized cephalosporin C acylase and deacetylase, Biochemical Engineering Journal, 2015, 95, 1-8

합성 방법 10

합성 방법 11

반응 조건

1.1 Reagents: Hydrogen peroxide , Oxygen Catalysts: D-Amino acid oxidase , Glutaryl-7-aminocephalosporanic acid acylase Solvents: Water ; 3.5 h, pH 7.5, 28 °C

참조

- Enzymic transformation of cephalosporin C to 7-ACA by simultaneous action of immobilized D-amino acid oxidase and glutaryl-7-ACA acylase, Applied Biochemistry and Biotechnology, 1998, 73(2-3), 257-268

합성 방법 12

반응 조건

1.1 Reagents: Acetic anhydride , 4-(Dimethylamino)pyridine , Potassium hydroxide Solvents: Acetone , Water

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

참조

- Preparation and use of 7-[(2-carboalkoxy-1-methylethenyl)amino]-3-hydroxymethyl-3-cephem-4-arboxylic acids, United States, , ,

합성 방법 13

반응 조건

1.1 Reagents: Oxygen Catalysts: Hexadecyltrimethylammonium bromide , D-Amino acid oxidase , Catalase , Glutaryl-7-aminocephalosporanic acid acylase Solvents: Water ; 2.5 h, pH 7.5, 28 °C

참조

- Single-pot conversion of cephalosporin C to 7-aminocephalosporanic acid in the absence of hydrogen peroxide, World Journal of Microbiology & Biotechnology, 2010, 26(1), 145-152

합성 방법 14

반응 조건

1.1 Reagents: Oxygen Catalysts: D-Amino acid oxidase Solvents: Water

참조

- Modulation of penicillin acylase properties via immobilization techniques: one-pot chemoenzymatic synthesis of cephamandole from cephalosporin C, Bioorganic & Medicinal Chemistry Letters, 2001, 11(18), 2429-2432

합성 방법 15

반응 조건

1.1 Reagents: Oxygen Catalysts: D-Amino acid oxidase , Carboxyl esterase Solvents: Water ; 2.5 h, pH 8, 25 °C; pH 4.5

참조

- One-pot Chemoenzymic Synthesis of 3'-Functionalized Cephalosporines (Cefazolin) by Three Consecutive Biotransformations in Fully Aqueous Medium., Journal of Organic Chemistry, 1997, 62(26), 9099-9106

합성 방법 16

반응 조건

1.1 Reagents: Sodium hydroxide Catalysts: Penicillin amidase Solvents: Water

참조

- New use of Alcaligenes faecalis penicillin G acylase, European Patent Organization, , ,

합성 방법 17

반응 조건

1.1 Reagents: Ammonium carbonate , Ammonium bicarbonate , Ammonia Catalysts: Glutaryl-7-aminocephalosporanic acid acylase Solvents: Water ; pH 8.5, 25 °C

참조

- Method for preparing 7-aminocephalosporanic acid from cephalosporin C catalyzed with cephalosporin C acylase in ammonium bicarbonate and/or ammonium carbonate aqueous solution, China, , ,

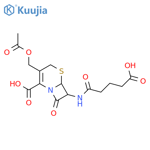

7-Aminocephalosporanic acid Raw materials

- Zinc,[3-[(acetyloxy)methyl]-7-[(5-amino-5-carboxy-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylato(2-)]-(9CI)

- Cephalexin

- 7-Amino-deacetylcephalosporanic Acid

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 3-[(acetyloxy)methyl]-7-[(4-carboxy-1-oxobutyl)amino]-8-oxo-, (6R,7R)-

- 7-(5-amino-5-carboxyvaleramido)cephalosporanic acid

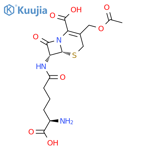

7-Aminocephalosporanic acid Preparation Products

7-Aminocephalosporanic acid 관련 문헌

-

Chaoqiang Xiao,Xia Zhang,Wei Wang,Xiuyun Yang,Ying Sun,Weifeng Zhang,Shuwang He,Jie Yang,Zhihua Lv,Changqin Hu Anal. Methods 2023 15 639

-

Refaat B. Hamed,J. Ruben Gomez-Castellanos,Luc Henry,Christian Ducho,Michael A. McDonough,Christopher J. Schofield Nat. Prod. Rep. 2013 30 21

-

Mbongeni Shungube,Ayanda K. Hlophe,Letisha Girdhari,Victor T. Sabe,Byron B. Peters,Nakita Reddy,Kehinde F. Omolabi,Lloyd Chetty,Thilona Arumugam,Anil Chuturgoon,Hendrik G. Kruger,Per I. Arvidsson,Hua-Li Qin,Tricia Naicker,Thavendran Govender RSC Adv. 2023 13 18991

-

Antonella Ilenia Alfano,Margherita Brindisi,Heiko Lange Green Chem. 2021 23 2233

-

Weiwen Huang,Yichen Wang,Lumei Wang,Chaoqiang Pan,Guoqing Shen Anal. Methods 2021 13 90

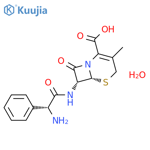

957-68-6 (7-Aminocephalosporanic acid) 관련 제품

- 10206-21-0(Cefacetrile)

- 15690-38-7(7-Amino-deacetylcephalosporanic Acid)

- 26395-99-3(7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid)

- 68090-55-1((6R,7S)-3-(acetyloxymethyl)-7-azaniumyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate)

- 1427363-87-8(methyl 3-(hydroxymethyl)-2-methoxybenzoate)

- 2090053-07-7(3-hydroxy-3-(1H-indol-2-yl)propanenitrile)

- 2228692-68-8(2-{1-4-chloro-2-(trifluoromethyl)phenylcyclobutyl}ethan-1-amine)

- 2060053-51-0(4-fluoro-2-(2-methylcyclohexyl)aniline)

- 2229174-84-7(4-ethenyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole)

- 18891-54-8(2,4,6,8,9,11-Hexaoxa-1,5-diarsa-3,7,10-trisilabicyclo[3.3.3]undecane,3,3,7,7,10,10-hexaphenyl-)

추천 공급업체

Amadis Chemical Company Limited

(CAS:957-68-6)7-Aminocephalosporanic acid

순결:99%/99%

재다:500g/1kg

가격 ($):161.0/274.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:957-68-6)7-Aminocephalosporanic acid

순결:99.9%

재다:200kg

가격 ($):문의